6-fluoro-7-methoxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic nomenclature. The compound carries the Chemical Abstracts Service registry number 2088929-81-9, providing unambiguous identification in chemical databases and literature. The molecular formula C9H6FNO4 indicates a molecular weight of 211.15 grams per mole, distinguishing it from other benzoxazine derivatives through its specific substitution pattern.
The structural descriptor utilizes the simplified molecular-input line-entry system notation COc1cc2[nH]c(=O)oc(=O)c2cc1F, which explicitly defines the connectivity and stereochemistry of all atoms within the molecular framework. This notation reveals the presence of a methoxy group at position 7 and a fluorine atom at position 6 of the benzoxazine ring system. The International Chemical Identifier string provides additional verification: InChI=1S/C9H6FNO4/c1-14-7-3-6-4(2-5(7)10)8(12)15-9(13)11-6/h2-3H,1H3,(H,11,13).
The compound's systematic name reflects the numbering convention for benzoxazine derivatives, where the heterocyclic ring fusion creates a bicyclic system with specific positional assignments. The 2,4-dione designation indicates the presence of carbonyl groups at positions 2 and 4 of the oxazine ring, forming an anhydride-like structure. The prefix "dihydro" acknowledges the saturated nature of specific ring positions, distinguishing this compound from fully aromatic analogs.
The Molecular Data File code MFCD31616661 serves as an additional identifier in chemical supply catalogs and research databases. This systematic approach to nomenclature ensures consistent identification across different scientific contexts and facilitates accurate communication within the research community.
Molecular Geometry and Crystallographic Analysis
Crystallographic analysis of benzoxazine-2,4-dione derivatives reveals distinctive geometric features that influence their chemical behavior and intermolecular interactions. The heterocyclic ring system adopts specific conformational preferences that balance ring strain with electronic stabilization effects. Single-crystal diffraction studies of related fluorinated benzoxazine compounds demonstrate that the six-membered oxazine ring typically exists in an approximately half-chair conformation.
The puckering parameters for similar benzoxazine structures indicate characteristic amplitude values around 0.49 Angstroms, with puckering angles that reflect the asymmetric distribution of substituents. The nitrogen and carbon atoms at specific positions show displacement from the mean plane, creating a non-planar ring geometry that accommodates both steric and electronic requirements. This conformational flexibility contributes to the compound's ability to participate in various chemical transformations and intermolecular associations.
Intermolecular hydrogen bonding patterns play crucial roles in crystal packing arrangements for benzoxazine-2,4-dione derivatives. The presence of fluorine substituents introduces additional complexity through carbon-hydrogen to fluorine contacts, which contribute to supramolecular organization. These weak hydrogen bonds typically exhibit distances and angles consistent with stabilizing interactions, influencing both crystal stability and dissolution properties.
The planar nature of the aromatic ring system contrasts with the puckered oxazine component, creating molecular architectures with distinct electronic and steric environments. Bond lengths throughout the molecule reflect the aromatic character of the benzene ring and the electron-withdrawing effects of the carbonyl groups. The molecular geometry demonstrates how substituent effects propagate through the conjugated system, affecting overall molecular shape and reactivity patterns.
π-Stacking interactions between aromatic rings in crystal structures reveal centroid-to-centroid distances typically ranging from 3.4 to 3.8 Angstroms. These interactions contribute significantly to crystal stability and influence solid-state properties such as melting point and solubility characteristics.
Comparative Analysis with Benzoxazine-2,4-Dione Derivatives
Comparative structural analysis reveals significant differences between this compound and related derivatives with alternative substitution patterns. The parent benzoxazine-2,4-dione system, also known as isatoic anhydride, provides a fundamental reference point for understanding substituent effects on molecular properties. The unsubstituted parent compound exhibits different electronic characteristics and crystal packing arrangements compared to halogenated analogs.
Halogenated benzoxazine-2,4-dione derivatives demonstrate systematic variations in molecular properties based on the nature and position of halogen substituents. The 6-chloro analog shows distinct differences in both electronic distribution and intermolecular interactions compared to the fluorinated variant. Chlorine's larger atomic radius and different electronegativity create alternative steric and electronic environments that influence molecular conformation and crystal structure.
The 6-iodo derivative presents another interesting comparison, where the significantly larger iodine atom introduces substantial steric effects while maintaining halogen bonding capabilities. These systematic variations across the halogen series provide insights into how atomic size and electronegativity influence overall molecular behavior. The molecular weight progression from fluorine (211.15) to chlorine (197.57) to iodine (289.03) reflects the atomic mass differences while maintaining similar overall molecular architectures.
Methoxy substitution adds electron-donating character that contrasts with the electron-withdrawing effects of halogen substituents. This electronic asymmetry creates unique dipole moments and reactivity patterns that distinguish the target compound from symmetric derivatives. The combined presence of both electron-donating and electron-withdrawing groups results in complex electronic distributions that influence both ground-state properties and chemical reactivity.
Crystal structure comparisons reveal how different substituents affect intermolecular packing arrangements and hydrogen bonding networks. The fluorinated derivative exhibits specific hydrogen bonding patterns involving carbon-hydrogen to fluorine interactions that are absent in non-fluorinated analogs. These structural differences translate into distinct physical properties and potential applications in materials science and pharmaceutical development.
Fluorine and Methoxy Substituent Effects on Ring Strain
The introduction of fluorine and methoxy substituents creates complex electronic and steric effects that significantly influence ring strain and molecular stability. Fluorine's high electronegativity and small atomic size generate unique electronic perturbations in the aromatic system through both inductive and resonance mechanisms. The concept of "fluoromaticity" describes how fluorine substituents can contribute additional π-orbital interactions that stabilize aromatic rings beyond their unsubstituted counterparts.
Computational studies on fluorinated aromatic compounds demonstrate that fluorine substitution can increase activation energies for hydrogenation by approximately 4 kilocalories per mole compared to unsubstituted benzene. This enhanced stability results from fluorine's ability to withdraw electron density through sigma bonding while simultaneously donating electron density back through π-system interactions. The dual electronic effects create lower-energy π-orbitals that enhance overall aromatic character.
The methoxy substituent at position 7 provides contrasting electronic effects through its electron-donating resonance contribution. Oxygen's lone pairs can participate in π-conjugation with the aromatic ring, increasing electron density and potentially reducing ring strain through enhanced delocalization. This electron-donating effect partially counteracts the electron-withdrawing influence of the fluorine substituent, creating a balanced electronic environment.
Ring strain analysis reveals how substituent effects propagate through the bicyclic system to influence oxazine ring geometry. The half-chair conformation adopted by the oxazine ring represents a compromise between minimizing angle strain and optimizing orbital overlap. Fluorine and methoxy substituents introduce asymmetric perturbations that can shift this conformational equilibrium and affect overall molecular stability.
The combined influence of both substituents creates unique electronic distributions that affect bond lengths, bond angles, and torsional preferences throughout the molecular framework. These effects extend beyond the immediate substitution sites to influence the entire conjugated system, affecting both ground-state properties and chemical reactivity patterns. Understanding these substituent effects provides crucial insights for designing related compounds with specific properties and applications.
Table 1: Comparative Molecular Properties of Benzoxazine-2,4-Dione Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| Parent benzoxazine-2,4-dione | C8H5NO3 | 163.13 | 2037-95-8 | None |
| 6-Fluoro-7-methoxy derivative | C9H6FNO4 | 211.15 | 2088929-81-9 | Fluorine, methoxy |
| 6-Chloro derivative | C8H4ClNO3 | 197.57 | 24088-81-1 | Chlorine |
| 6-Iodo derivative | C8H4INO3 | 289.03 | 116027-10-2 | Iodine |
Table 2: Structural Identifiers for this compound
| Identifier Type | Value |
|---|---|
| IUPAC Name | 6-fluoro-7-methoxy-1H-3,1-benzoxazine-2,4-dione |
| SMILES | COc1cc2[nH]c(=O)oc(=O)c2cc1F |
| InChI Key | DKQOXDXHYUHQCT-UHFFFAOYSA-N |
| MDL Number | MFCD31616661 |
| PubChem CID | 136574208 |
Properties
IUPAC Name |
6-fluoro-7-methoxy-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO4/c1-14-7-3-6-4(2-5(7)10)8(12)15-9(13)11-6/h2-3H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQOXDXHYUHQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=O)OC2=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-fluoro-7-methoxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-fluoro-4-methoxyphenol with phosgene or its derivatives . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
6-fluoro-7-methoxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
6-Fluoro-7-methoxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has been investigated for its potential antimicrobial properties. Studies indicate that benzoxazine derivatives exhibit activity against a range of bacterial strains. The modification of the benzoxazine structure by introducing fluorine and methoxy groups enhances its efficacy as an antibacterial agent. This compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Anticancer Properties
Recent research has highlighted the anticancer potential of benzoxazine derivatives. The presence of the fluorine atom in this compound may contribute to its ability to inhibit tumor cell proliferation. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation as a chemotherapeutic agent .
Material Science
Polymer Chemistry
The compound is also explored for its role in polymer chemistry, particularly as a monomer for the synthesis of thermosetting resins. Its unique structure allows it to undergo ring-opening polymerization, leading to the formation of high-performance polymers with excellent thermal stability and mechanical properties. These polymers find applications in coatings, adhesives, and composite materials .
Nanocomposites
In the realm of nanotechnology, this compound has been utilized to create nanocomposites by integrating nanoparticles within its polymer matrix. This enhances the mechanical strength and thermal resistance of the materials produced. Such composites are valuable in electronics and aerospace applications due to their lightweight and durable nature .
Agricultural Chemistry
Pesticidal Activity
The compound has shown promise as a pesticide or herbicide due to its biological activity against certain pests and weeds. Research indicates that derivatives of benzoxazines can inhibit the growth of specific plant pathogens or pests when applied in agricultural settings. This could lead to the development of environmentally friendly pest control agents that minimize chemical residues in crops .
Case Studies
Mechanism of Action
The mechanism of action of 6-fluoro-7-methoxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues in the Benzoxazine-Dione Family
Key structural analogues include:
Key Observations :
- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and improve electronic interactions in target binding compared to chlorine .
- Methoxy vs. Hydroxy : Methoxy groups enhance lipophilicity and stability, whereas hydroxy groups increase solubility but may reduce stability due to oxidative susceptibility .
Comparison with Benzodithiazine Derivatives
Benzodithiazine derivatives (e.g., compounds 6 , 17 , and 3 in ) share a sulfur-containing core but differ in bioactivity and physicochemical properties:
Example : Compound 6 () has a sulfonyl group (-SO₂) and a methyl substituent, contributing to its antimicrobial activity. In contrast, the benzoxazine-dione’s fluorine and methoxy groups may favor central nervous system (CNS) applications due to improved blood-brain barrier penetration .
Comparison with Thiazolidine-2,4-Dione Derivatives
Thiazolidine-2,4-diones () are antidiabetic agents (e.g., Rosiglitazone). Key differences:
Key Insight: While thiazolidine-diones target PPAR-γ for diabetes, the benzoxazine-dione’s fluorine and methoxy groups may enable novel interactions with enzymes like topoisomerases, as seen in fluoroquinolone derivatives .
Biological Activity
6-Fluoro-7-methoxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (CAS Number 2088929-81-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a benzoxazine ring with a fluorine atom at the 6-position and a methoxy group at the 7-position, which contribute to its distinct chemical properties and biological interactions.
The molecular formula of this compound is C10H8FNO4, with a molecular weight of approximately 211.15 g/mol. Its structure is characterized by the presence of dione functional groups that enhance its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H8FNO4 |
| Molecular Weight | 211.15 g/mol |
| CAS Number | 2088929-81-9 |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
1. Antimicrobial Activity
Preliminary studies suggest that this compound possesses significant antimicrobial properties. It has shown efficacy against various bacterial strains, indicating potential applications in treating infections.
2. Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Its mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
3. Anti-inflammatory Effects
The compound has shown promise in reducing inflammatory responses in cellular models. This suggests potential therapeutic applications in inflammatory diseases.
The biological activity of this compound is believed to be mediated through its interactions with specific biological targets:
1. Enzyme Inhibition
The presence of the dione groups allows for interactions with enzymes involved in metabolic pathways. This can lead to inhibition or modulation of enzyme activity.
2. Receptor Interaction
Similar compounds have been studied for their ability to interact with various receptors (e.g., progesterone receptors), suggesting that this compound may also exhibit receptor-mediated effects.
Comparative Analysis
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 7-Methoxybenzoxazine | Contains a methoxy group | Lacks fluorine substitution |
| 6-Fluoro-benzoxazine | Shares fluorine substitution | Different functional groups |
| 8-Methylbenzoxazine | Similar ring structure | Different methyl substitution |
Case Studies
Several studies have explored the biological activity of benzoxazine derivatives:
Study on Antimicrobial Activity:
A recent study evaluated the antimicrobial properties of various benzoxazine derivatives, including 6-fluoro-7-methoxy variants. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria.
Study on Anticancer Effects:
In vitro assays conducted on cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
Q & A
Q. What are the standard synthetic routes for 6-fluoro-7-methoxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, and how do reaction conditions influence yield?
Methodological Answer : The compound can be synthesized via cyclization of anthranilic acid derivatives with acetic anhydride or acid chlorides. For example, describes a protocol where 2-amino-4,5-difluorobenzoic acid reacts with acetic anhydride for 1 hour to form a benzoxazinone intermediate. Yield optimization requires precise control of temperature (typically 80–100°C) and inert atmospheres to prevent side reactions like hydrolysis. Post-synthetic purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical.
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
Methodological Answer : X-ray crystallography (single-crystal analysis) is the gold standard for confirming the bicyclic benzoxazine-dione structure, as demonstrated in for a related chloro-methyl derivative. Complementary techniques include:
- IR spectroscopy : Peaks at ~1750 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O-C ether linkage) .
- Elemental analysis : To validate empirical formula (e.g., C₁₀H₇FNO₄ for the target compound).
- ¹H/¹³C NMR : Methoxy protons appear as singlets at δ ~3.8–4.0 ppm; fluorine substituents cause splitting in aromatic proton signals .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
Methodological Answer : Stability studies should be conducted in buffered solutions (pH 2–12) at 25°C and 40°C. highlights that lactam/oxazine rings are prone to hydrolysis under strongly acidic or basic conditions. For long-term storage, the compound should be kept in anhydrous solvents (e.g., DMSO-d6 or dry DMF) under inert gas (N₂/Ar) at –20°C to prevent ring-opening degradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity or regioselectivity in derivatization reactions?
Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model electrophilic aromatic substitution (EAS) sites. For example, shows that fluorine’s electron-withdrawing effect directs electrophiles to the methoxy-substituted ring. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic regions (HOMO) at C-5 and electrophilic regions (LUMO) at the carbonyl groups, guiding functionalization strategies .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from impurities or stereochemical variations. recommends:
Q. How can kinetic studies elucidate degradation pathways under oxidative stress?
Methodological Answer : Pseudo-first-order kinetics using H₂O₂ or OH· radicals (Fenton’s reagent) can track degradation. suggests:
Q. What mechanistic insights explain unexpected byproducts during nucleophilic substitution?
Methodological Answer : Competing pathways (SNAr vs. elimination-addition) can occur. demonstrates that using bulky bases (e.g., DBU) favors SNAr at C-7 (fluoro-substituted position), while polar aprotic solvents (DMF) reduce elimination. Monitoring via in situ FTIR (disappearance of carbonyl peaks) or HPLC-MS helps identify intermediates like Meisenheimer complexes .
Q. How does the compound interact with biological targets (e.g., enzymes) at the molecular level?
Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes. For example, shows that the benzoxazine-dione scaffold fits into the ATP-binding pocket of kinases via hydrogen bonds with hinge-region residues (e.g., Glu95 in PKA). Experimental validation via SPR (KD measurements) or ITC (thermodynamic profiling) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
